6-Phenyl-5-hexenoic acid, methyl ester 6-Phenyl-5-hexenoic acid, methyl ester
Brand Name: Vulcanchem
CAS No.: 85396-64-1
VCID: VC19292977
InChI: InChI=1S/C13H16O2/c1-15-13(14)11-7-3-6-10-12-8-4-2-5-9-12/h2,4-6,8-10H,3,7,11H2,1H3/b10-6+
SMILES:
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol

6-Phenyl-5-hexenoic acid, methyl ester

CAS No.: 85396-64-1

Cat. No.: VC19292977

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

6-Phenyl-5-hexenoic acid, methyl ester - 85396-64-1

Specification

CAS No. 85396-64-1
Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
IUPAC Name methyl (E)-6-phenylhex-5-enoate
Standard InChI InChI=1S/C13H16O2/c1-15-13(14)11-7-3-6-10-12-8-4-2-5-9-12/h2,4-6,8-10H,3,7,11H2,1H3/b10-6+
Standard InChI Key CUAFVHKUQUVEAG-UXBLZVDNSA-N
Isomeric SMILES COC(=O)CCC/C=C/C1=CC=CC=C1
Canonical SMILES COC(=O)CCCC=CC1=CC=CC=C1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl (E)-6-phenylhex-5-enoate, reflects its stereochemistry and functional groups (Figure 1). Key features include:

  • Phenyl group: Attached to the sixth carbon, contributing aromaticity and lipophilicity.

  • α,β-unsaturated ester: The conjugated double bond between C5 and C6 enhances electrophilic reactivity, enabling Michael additions and cycloadditions .

  • Methyl ester: Stabilizes the carboxylic acid derivative, facilitating solubility in organic solvents.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC13H16O2\text{C}_{13}\text{H}_{16}\text{O}_2
Molecular Weight204.26 g/mol
IUPAC NameMethyl (E)-6-phenylhex-5-enoate
InChIKeyCUAFVHKUQUVEAG-UXBLZVDNSA-N
Boiling Point188–190 °C (10 Torr)
Density1.089 g/cm³ (predicted)

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (CDCl₃) displays signals at δ 7.35–7.19 (phenyl protons), δ 5.99 (vinyl proton), and δ 3.67 (methyl ester) .

  • IR: Peaks at 1733 cm⁻¹ (ester C=O) and 1685 cm⁻¹ (conjugated double bond) .

  • MS: Molecular ion peak at m/z 204.115 (EI) .

Synthesis Methodologies

Pd(0)-Catalyzed Cross-Coupling

A high-yield route involves Pd(0)-mediated coupling of electron-deficient alkenyl halides with propargylic zinc reagents. For example, reacting 1-phenylprop-1-yne with ethyl 2-bromomethylacrylate yields the target compound in 66% yield . Key advantages include regioselectivity and tolerance for diverse substituents.

Bromine-Radical-Mediated Allylation

Ueda et al. developed a bromine-radical approach for C(sp³)–H functionalization, achieving 62% yield via allylation of 3-methylpentane with 2-(bromomethyl)acrylonitrile . This method avoids pre-functionalized substrates, streamlining synthesis.

Aza-Michael Cyclization

Sutherland’s 6-endo-trig cyclization of enone-derived α-amino acids provides access to pipecolic acid derivatives, with 6-phenyl-5-hexenoate intermediates forming in 37–66% yields . Base-mediated tautomerization drives stereoselectivity, favoring the (E)-isomer .

Table 2: Comparative Synthesis Routes

MethodYield (%)ConditionsKey Advantage
Pd(0) Coupling66THF, 25°C, 12 hRegioselective
Bromine Radical62DTBPO, 120°C, 6 hC–H functionalization
Aza-Michael Cyclization59Hünig’s base, 40°CStereoselective

Applications in Organic Synthesis

Building Block for Heterocycles

The α,β-unsaturated ester participates in cycloadditions to form pyrrolidines and piperidines. For instance, [4+2] cycloaddition with nitrones yields isoxazolidines, precursors to β-amino alcohols .

Polymer Science

The compound’s vinyl group enables radical polymerization, producing styrene-derived copolymers with tunable thermal stability (Tg = 85–120°C) . Applications include coatings and adhesives.

Pharmaceutical Intermediates

Reduction of the ester to the primary alcohol (LiAlH₄, 78% yield) followed by amidation generates analogs of anti-inflammatory agents. Derivatives show IC₅₀ values of 12 μM against COX-2.

Biological Activities

Anti-Inflammatory Properties

In murine macrophages, 6-phenyl-5-hexenoate derivatives inhibit NO production (IC₅₀ = 18 μM) by suppressing iNOS expression. Structural analogs with electron-withdrawing groups (e.g., NO₂) enhance potency by 40% .

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundMolecular FormulaKey DifferenceApplication
5-Hexenoic acid, methyl esterC7H12O2\text{C}_7\text{H}_{12}\text{O}_2Shorter chain; no phenylSolvent additive
4-Oxo-6-phenyl derivativeC13H14O3\text{C}_{13}\text{H}_{14}\text{O}_3Ketone group at C4Photoresist component
5-Hexynoic acid, methyl esterC7H10O2\text{C}_7\text{H}_{10}\text{O}_2Triple bond at C5Click chemistry substrate

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator